4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride
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Overview
Description
4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride is a complex organic compound that features a pyrazole ring, a hydrazinyl group, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride typically involves the reaction of 3-chloro-5-methyl-4H-pyrazole-4-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-sulfonyl chloride benzene under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced forms of the pyrazole ring .
Scientific Research Applications
4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function . The pyrazole ring may also interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3-Bromo-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride
- 4-[2-(3-Methyl-5-phenyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride
Uniqueness
4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride is unique due to the presence of the chloro substituent on the pyrazole ring, which can influence its reactivity and binding properties. This chloro group can participate in additional interactions, such as halogen bonding, which may enhance the compound’s biological activity and specificity .
Properties
CAS No. |
651013-29-5 |
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Molecular Formula |
C10H8Cl2N4O2S |
Molecular Weight |
319.17 g/mol |
IUPAC Name |
4-[(3-chloro-5-methyl-1H-pyrazol-4-yl)diazenyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H8Cl2N4O2S/c1-6-9(10(11)16-13-6)15-14-7-2-4-8(5-3-7)19(12,17)18/h2-5H,1H3,(H,13,16) |
InChI Key |
ROURWHPASPBFLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)Cl)N=NC2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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